molecular formula C8H18O2 B13831014 Dibutyl peroxide CAS No. 3849-34-1

Dibutyl peroxide

Cat. No.: B13831014
CAS No.: 3849-34-1
M. Wt: 146.23 g/mol
InChI Key: PAOHAQSLJSMLAT-UHFFFAOYSA-N
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Description

Dibutyl peroxide is an organic compound with the chemical formula C8H18O2. It is a peroxide, meaning it contains an oxygen-oxygen single bond. This compound is known for its use as a radical initiator in various chemical reactions due to its ability to decompose and generate free radicals under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl peroxide can be synthesized through the reaction of butyl hydroperoxide with butyl alcohol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures to facilitate the formation of the peroxide bond.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and pressure to optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutyl peroxide primarily undergoes homolytic cleavage, resulting in the formation of butoxy radicals. These radicals can participate in various types of reactions, including:

    Oxidation: this compound can oxidize organic substrates, converting them into more oxidized forms.

    Substitution: The butoxy radicals generated can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include transition metal catalysts such as copper and iron salts. The reactions typically occur at elevated temperatures, often above 100°C, to ensure the efficient generation of radicals.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific substrates and reaction conditions. For example, in oxidation reactions, the products are typically more oxidized forms of the original substrates, while in substitution reactions, the products are new compounds with butoxy groups attached.

Scientific Research Applications

Dibutyl peroxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a radical initiator in polymerization reactions, facilitating the formation of polymers with specific properties.

    Biology: this compound is used in studies involving oxidative stress and its effects on biological systems.

    Medicine: Research on this compound includes its potential use in drug delivery systems, where its ability to generate radicals can be harnessed for targeted drug release.

    Industry: In industrial applications, this compound is used in the production of various chemicals and materials, including plastics and resins.

Mechanism of Action

The mechanism by which dibutyl peroxide exerts its effects involves the homolytic cleavage of the peroxide bond, resulting in the formation of butoxy radicals. These radicals can then interact with various molecular targets, initiating a range of chemical reactions. The pathways involved in these reactions depend on the specific substrates and conditions, but generally involve the formation and propagation of radical species.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl peroxide: Another organic peroxide with similar radical-initiating properties, but with tert-butyl groups instead of butyl groups.

    Tert-butyl hydroperoxide: A hydroperoxide that also generates radicals, but with different reactivity and stability compared to dibutyl peroxide.

Uniqueness

This compound is unique in its balance of stability and reactivity. While it is stable enough to be handled and stored under normal conditions, it readily decomposes to generate radicals under the appropriate conditions. This makes it a versatile compound for use in a variety of chemical reactions and applications.

Properties

IUPAC Name

1-butylperoxybutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOHAQSLJSMLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOOCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191810
Record name Dibutyl peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3849-34-1
Record name Butyl peroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3849-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyl peroxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutyl peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl peroxide
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Record name DIBUTYL PEROXIDE
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